Sub-Nanomolar Potency for PDE4D3 Confers High Biochemical Sensitivity
Oglemilast demonstrates exceptionally high potency for the PDE4D3 isoform, with a reported IC50 of 0.5 nM [1]. This value places it among the most potent PDE4 inhibitors characterized to date, exceeding the potency of roflumilast, which has reported IC50 values ranging from 0.68 to 2.36 nM for PDE4D [2][3], and substantially surpassing the potency of cilomilast, which has an IC50 of approximately 100-120 nM for PDE4 [4].
| Evidence Dimension | PDE4D3 Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Roflumilast: 0.68-2.36 nM; Cilomilast: ~100-120 nM |
| Quantified Difference | Oglemilast is up to 240-fold more potent than cilomilast and at least 1.4-fold more potent than roflumilast against PDE4D. |
| Conditions | In vitro biochemical enzyme inhibition assay; values are from independent published reports. |
Why This Matters
This high potency allows for lower compound concentrations in biochemical assays, reducing the risk of off-target effects due to solvent toxicity or non-specific binding.
- [1] MedChemExpress. Oglemilast (GRC 3886) Product Datasheet. View Source
- [2] Table 1. PDE Inhibition Profile. PMC12103293. View Source
- [3] Moussa AM, et al. Design and development of potent roflumilast analogues targeting PDE-4B: selectivity and pharmacokinetic insights. Bioorg Chem. 2025 Dec;167:109201. View Source
- [4] Probes & Drugs Portal. Cilomilast (PD014563) Compound Report. View Source
